1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol
Overview
Description
“1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol” is a chemical compound. Based on its name, it contains a pyrazol ring, a common structure in many pharmaceutical drugs . It also has a bromo and fluoro substituents on the benzyl group .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazol ring attached to a benzyl group with bromo and fluoro substituents .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : The synthesis and structural properties of derivatives related to 1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol, such as 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, have been explored. Techniques like nucleophilic substitution reaction are employed, and structures are confirmed using FTIR, NMR spectroscopy, and X-ray diffraction (Yang et al., 2021).
Molecular and Electronic Properties
- Density Functional Theory (DFT) Studies : DFT has been used to calculate molecular structures and compare them with X-ray diffraction values, revealing insights into molecular structure characteristics and conformations of compounds like 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Yang et al., 2021).
Biological and Pharmacological Potential
- Potential Antipsychotic Agents : Derivatives of 1H-pyrazol-5-ol, including compounds with structural similarities to this compound, have been studied for their antipsychotic potential. These compounds have shown activity in behavioral animal tests and represent a class of novel potential antipsychotic agents (Wise et al., 1987).
Chemical Reactivity and Functionalization
- Reactivity in Synthesis : Research on the reactivity of similar pyrazoles, like 1-(2-bromobenzyl)-4-halopyrazoles, in Pd-catalysed direct arylation has been conducted. This includes intermolecular C5-arylations and synthesis of complex molecules (Brahim et al., 2016).
Properties
IUPAC Name |
1-[(5-bromo-2-fluorophenyl)methyl]pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O/c11-8-1-2-10(12)7(3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMRGWMCXYKNLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN2C=C(C=N2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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